

Application of TTT-3002 in FLT3/D835Y Mutation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TTT 3002

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Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), occurring in approximately one-third of patients.[2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[2][3]

The D835Y mutation, a frequent point mutation in the activation loop of the TKD, is of particular clinical significance.[3] This mutation often confers resistance to several first-generation FLT3 tyrosine kinase inhibitors (TKIs).[4] TTT-3002 is a novel and highly potent FLT3 inhibitor that has demonstrated significant activity against both FLT3-ITD and clinically relevant resistance mutations, including D835Y.[4][5] This document provides detailed application notes and protocols for studying the effects of TTT-3002 on FLT3/D835Y mutations.

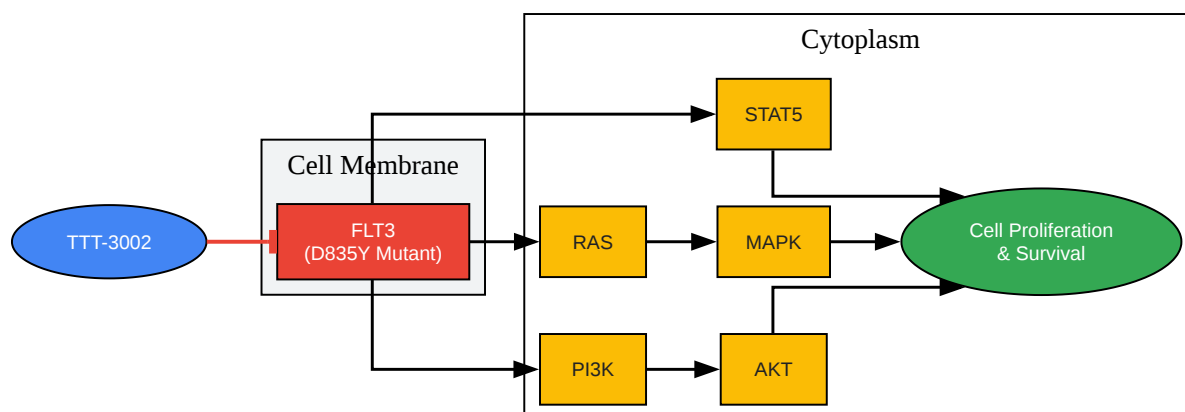
Data Presentation

TTT-3002 has been shown to be a potent inhibitor of FLT3, including the D835Y mutant, with picomolar efficacy in inhibiting autophosphorylation and low nanomolar efficacy in inhibiting cell proliferation.[6][4]

Parameter	Cell Line/Mutation	TTT-3002 IC50	Reference
FLT3 Autophosphorylation	FLT3/ITD	100 - 250 pM	[6][5][7]
Proliferation	FLT3/ITD	490 - 920 pM	[6][5][7]
Proliferation	Ba/F3-FLT3/ITD TKI resistance mutants	~1 nM	[4]
FLT3 Phosphorylation	FLT3/ITD TKI resistant cells	< 250 - 500 pM	[4]

Signaling Pathways

The constitutive activation of FLT3 by mutations such as D835Y leads to the downstream activation of several key signaling pathways that drive leukemogenesis, including the STAT5, PI3K/AKT, and RAS/MAPK pathways.[8][9] TTT-3002 effectively inhibits the phosphorylation of FLT3, thereby blocking these downstream signals.[4]



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Caption: FLT3/D835Y Signaling Pathway and TTT-3002 Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TTT-3002 on the proliferation of cells expressing the FLT3/D835Y mutation.

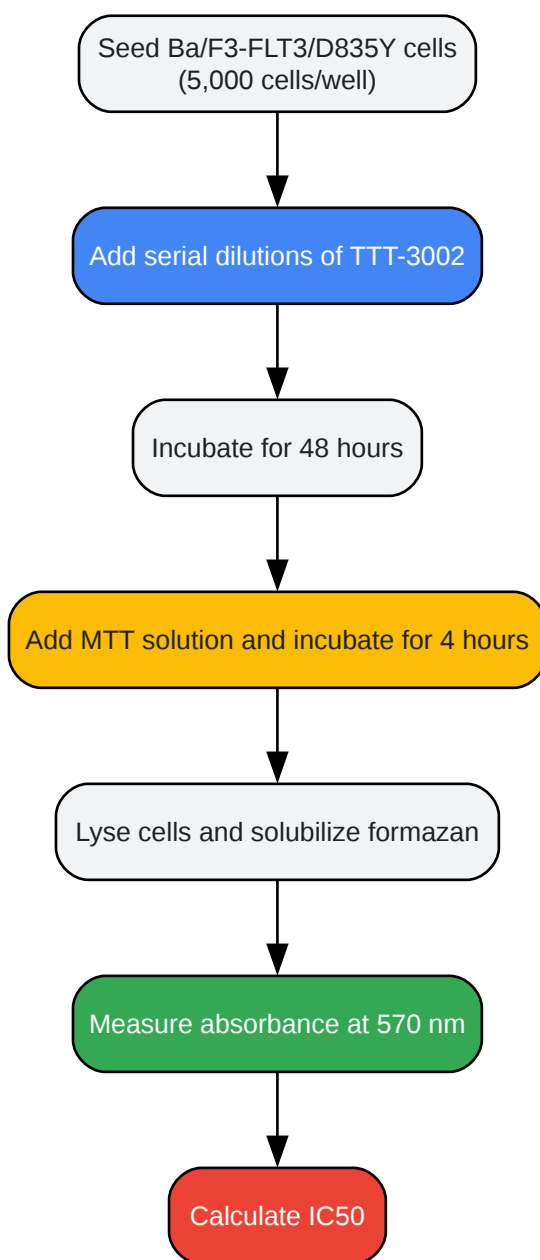
Materials:

- Ba/F3 cells stably expressing FLT3/D835Y
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- TTT-3002 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Plate reader

Procedure:

- Seed Ba/F3-FLT3/D835Y cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of culture medium.
- Prepare serial dilutions of TTT-3002 in culture medium. The final concentration of DMSO should be less than 0.1%.
- Add 100 μ L of the TTT-3002 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Centrifuge the plate, remove the supernatant, and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Caption: Workflow for Cell Viability (MTT) Assay.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is to assess the inhibitory effect of TTT-3002 on the autophosphorylation of the FLT3/D835Y receptor.

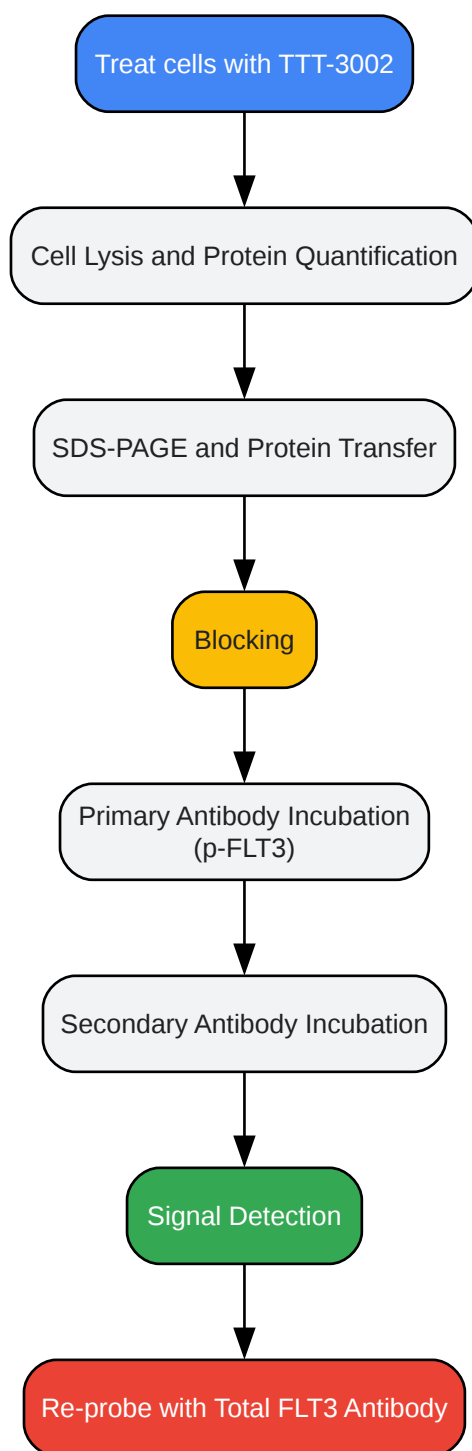
Materials:

- Ba/F3-FLT3/D835Y cells
- TTT-3002
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3
- HRP-conjugated secondary antibody
- Chemiluminescence substrate
- Imaging system

Procedure:

- Treat Ba/F3-FLT3/D835Y cells with varying concentrations of TTT-3002 for 2-4 hours.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
- Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.



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Caption: Workflow for Western Blot Analysis.

Conclusion

TTT-3002 is a highly potent FLT3 inhibitor with significant activity against the clinically important and often drug-resistant D835Y mutation. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TTT-3002 in cellular models of FLT3/D835Y-driven leukemia. These studies are crucial for the continued development of targeted therapies for AML patients harboring this mutation.

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- To cite this document: BenchChem. [Application of TTT-3002 in FLT3/D835Y Mutation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612027#application-of-ttt-3002-in-flt3-d835y-mutation-studies]

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